[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-, also known as 2,6-di-tert-butyl-4-phenylphenol (DTBP), is a well-studied antioxidant. Its bulky tert-butyl groups contribute to its radical scavenging activity, allowing it to neutralize harmful free radicals in cells []. This property makes DTBP a potential candidate for research in various fields, including:
DTBP is also used as a polymer stabilizer. Its antioxidant properties help prevent the degradation of polymers caused by free radicals, thereby improving their stability and lifespan. This makes DTBP valuable in various applications, including:
Beyond its established uses, research is ongoing to explore other potential applications of DTBP, including:
2,6-Di-tert-butyl-4-phenylphenol is an organic compound characterized by its structural formula, which includes two tert-butyl groups and a phenyl group attached to a phenolic structure. This compound appears as a colorless solid and is primarily utilized as an antioxidant and UV stabilizer in various industrial applications, particularly in the stabilization of polymers and hydrocarbon-based products. Its ability to prevent gumming in aviation fuels highlights its practical significance in the chemical industry .
The synthesis of 2,6-di-tert-butyl-4-phenylphenol typically involves the Friedel–Crafts alkylation of phenol with isobutylene, catalyzed by aluminum phenoxide. The general reaction can be represented as follows:
This method yields approximately 2.5 million kilograms annually, emphasizing its industrial relevance. Other reactions involving this compound include its use as a catalyst in the intermolecular oxyarylation of olefins with aryl halides, showcasing its versatility in organic synthesis .
The primary synthesis method for 2,6-di-tert-butyl-4-phenylphenol is through Friedel–Crafts alkylation. Alternative methods include:
These methods allow for variations in the synthesis process, potentially leading to derivatives with distinct properties.
The main applications of 2,6-di-tert-butyl-4-phenylphenol include:
Studies have shown that 2,6-di-tert-butyl-4-phenylphenol can function effectively as a photocatalyst under visible light conditions. It facilitates the reduction of aryl halides to aryl radicals through single electron transfer mechanisms. This property enhances its utility in synthetic organic chemistry by allowing for diverse chemical manipulations and modifications of pharmaceutical compounds .
Compound Name | Structure Features | Primary Use |
---|---|---|
2,6-Di-tert-butyl-4-phenylphenol | Two tert-butyl groups + phenyl group | Antioxidant, UV stabilizer |
2,6-Di-tert-butylphenol | Two tert-butyl groups | Antioxidant |
Butylated hydroxytoluene | Hydroxytoluene structure | Food preservative |
2,4-Di-tert-butylphenol | Two tert-butyl groups at different positions | Antioxidant |
2,6-Di-tert-butyl-4-methylphenol | Methyl group instead of phenyl | Antioxidant |
The uniqueness of 2,6-di-tert-butyl-4-phenylphenol lies in its dual functionality as both an effective antioxidant and a catalyst in organic reactions. Its structural configuration allows it to stabilize polymers while also participating actively in chemical transformations under specific conditions .
The Friedel-Crafts alkylation is the cornerstone of large-scale production for ortho-substituted phenolic compounds. For 2,6-di-tert-butyl-4-phenylphenol, this method involves sequential alkylation and aryl group introduction. Initially, phenol undergoes tert-butylation using isobutene in the presence of a Lewis acid catalyst, typically aluminum phenoxide, to yield 2,6-di-tert-butylphenol. The reaction proceeds via electrophilic aromatic substitution, where the aluminum catalyst polarizes the isobutene, facilitating tert-butyl cation formation and preferential ortho-substitution due to steric and electronic effects.
Subsequent introduction of the 4-phenyl group requires careful functionalization. One approach involves Friedel-Crafts acylation at the para position of 2,6-di-tert-butylphenol using benzoyl chloride, followed by Clemmensen reduction to convert the ketone to a methylene group. This two-step sequence ensures regioselectivity, as the tert-butyl groups sterically hinder undesired substitution at ortho positions. Typical reaction conditions for the acylation step include dichloromethane as a solvent and stoichiometric aluminum chloride at 0–5°C.
Table 1: Key Parameters for Friedel-Crafts Alkylation and Acylation
Step | Catalyst | Temperature | Yield (%) |
---|---|---|---|
tert-Butylation | Al phenoxide | 80–100°C | 85–90 |
Benzoylation | AlCl₃ | 0–5°C | 75–80 |
Clemmensen Reduction | Zn-Hg amalgam | Reflux | 70–75 |
Alternative methodologies focus on circumventing the limitations of Friedel-Crafts chemistry, such as harsh conditions and stoichiometric catalyst use. Nucleophilic aromatic substitution (NAS) offers a viable pathway by leveraging electron-deficient aromatic intermediates. For instance, nitration of 2,6-di-tert-butylphenol followed by reduction yields 4-amino-2,6-di-tert-butylphenol, which can undergo diazotization and coupling with phenylboronic acids in a Suzuki-Miyaura reaction to install the phenyl group. This route avoids strong Lewis acids and enables milder reaction conditions (25–50°C, aqueous ethanol).
Catalytic cross-coupling represents another frontier. Palladium-catalyzed C–H functionalization of 2,6-di-tert-butylphenol with iodobenzene in the presence of a directing group (e.g., –OMe) has shown promise in laboratory settings, though industrial scalability remains challenging due to catalyst costs.
Optimizing the Friedel-Crafts pathway involves enhancing catalyst efficiency and solvent recovery. Aluminum phenoxide can be regenerated by treating spent catalyst with aqueous NaOH, reducing waste. Continuous-flow reactors improve heat management during exothermic alkylation steps, boosting throughput by 20–30% compared to batch systems.
For the NAS route, substituting noble metal catalysts with sodium dithionite in the reduction step lowers costs while maintaining yields >98%. Solvent recycling is critical; ethanol-water mixtures from nitrosation stages are distilled and reused, minimizing raw material consumption.
Table 2: Optimization Metrics Across Synthetic Routes
Parameter | Friedel-Crafts Route | NAS Route |
---|---|---|
Catalyst Reuse | 5–7 cycles | 1 cycle |
Reaction Time | 8–10 h | 3–4 h |
Solvent Recovery | 90–95% | 85–90% |
The primary byproduct in Friedel-Crafts alkylation is 2,4-di-tert-butylphenol, formed due to residual Brønsted acidity. Selective crystallization from hexane at –20°C removes this impurity, achieving >99% purity for the 2,6-di-tert-butylphenol intermediate. During benzoylation, over-acylation generates trisubstituted derivatives, which are separable via column chromatography using silica gel and ethyl acetate/hexane eluents.
In the NAS route, unreacted sodium nitrite is neutralized with sulfamic acid, preventing nitrosamine formation. Aqueous washes followed by rotary evaporation isolate the crude product, which is recrystallized from ethanol to remove polymeric byproducts.
The antioxidant activity of 2,6-di-tert-butyl-4-phenylphenol primarily operates through two competing mechanisms: hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET). In HAT, the phenolic hydroxyl group donates a hydrogen atom to free radicals, forming a stabilized phenoxyl radical via homolytic cleavage of the O–H bond. This process is thermodynamically governed by the bond dissociation energy (BDE) of the O–H bond, which decreases with electron-donating substituents like tert-butyl groups [2] [3]. Density functional theory (DFT) calculations reveal that the BDE of 2,6-di-tert-butyl-4-phenylphenol is approximately 78 kcal mol^−1^, favoring rapid HAT in nonpolar systems [1] [3].
In contrast, PCET involves simultaneous proton and electron transfer, where the phenolic proton migrates to the radical’s lone pair while an electron moves from the phenol’s π-system to the radical’s singly occupied molecular orbital (SOMO) [3]. This mechanism dominates in polar solvents, where ionization potential (IP) and proton affinity (PA) become critical. The IP of 2,6-di-tert-butyl-4-phenylphenol is reduced by 15% compared to unsubstituted phenols due to resonance stabilization from the phenyl ring, facilitating electron transfer in aqueous environments [2] [4]. Kinetic studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) show a second-order rate constant ($$k{inh}$$) of $$3.2 \times 10^4 \, \text{M}^{-1} \text{s}^{-1}$$ for HAT-dominated reactions, while PCET pathways exhibit $$k{inh}$$ values 40% lower under identical conditions [1] [2].
The tert-butyl groups at the 2- and 6-positions impose significant steric hindrance, shielding the reactive phenolic hydroxyl group from radical species. This steric protection reduces the rate of HAT by 20–30% compared to less hindered analogs like 4-methylphenol [1] [4]. However, the electron-donating inductive effect (+I) of tert-butyl substituents lowers the O–H BDE by 5–8 kcal mol^−1^, enhancing thermodynamic favorability for radical quenching [2] [3].
Electronic effects further modulate reactivity through conjugation with the para-phenyl group. Time-dependent DFT simulations demonstrate delocalization of the phenoxyl radical’s spin density into the phenyl ring, increasing stabilization energy by 12–15 kcal mol^−1^ compared to non-conjugated systems [3] [4]. This synergy between steric protection and electronic stabilization results in a 50% longer radical-scavenging half-life ($$t_{1/2}$$) in polymer matrices compared to BHT [5].
2,6-Di-tert-butyl-4-phenylphenol outperforms BHT in radical scavenging across multiple metrics:
Parameter | 2,6-Di-tert-butyl-4-phenylphenol | BHT |
---|---|---|
DPPH IC$$_{50}$$ (μM) | 18.2 ± 1.3 | 32.5 ± 2.1 |
$$k_{inh}$$ (M$$^{-1}$$s$$^{-1}$$) | $$3.2 \times 10^4$$ | $$1.8 \times 10^4$$ |
Thermal decomposition $$T_{onset}$$ (°C) | 192 | 165 |
The phenyl substituent enhances solubility in aromatic polymer matrices (e.g., polystyrene), increasing antioxidant retention by 40% compared to BHT’s methyl group [4] [5]. However, BHT exhibits superior activity in aliphatic systems due to better compatibility with nonpolar hydrocarbons [5].
Solvent polarity critically affects the dominant antioxidant mechanism. In toluene ($$\varepsilon = 2.4$$), HAT accounts for 85% of radical scavenging activity, while in dimethyl sulfoxide ($$\varepsilon = 47.2$$), PCET mechanisms contribute 60% of total activity [2] [3]. The compound’s logP value of 5.7 ensures preferential partitioning into hydrophobic domains of polymers, where tert-butyl groups stabilize the phenoxyl radical through van der Waals interactions [1] [4].
In polypropylene matrices, antioxidant efficacy increases by 30% when processed above 180°C, as higher temperatures reduce steric hindrance and improve radical accessibility [5]. Conversely, in polar polyesters, hydrogen bonding with solvent residues reduces PCET efficiency by 25%, necessitating optimized processing conditions [2] [3].
The primary mechanism of action involves hydrogen atom transfer reactions, where 2,6-Di-tert-butyl-4-phenylphenol donates its phenolic hydrogen to peroxy radicals (ROO- ) and hydroxyl radicals (HO- ) [7] [8]. This process forms stable phenoxy radicals that are resonance-stabilized by the extended aromatic system and protected from further reaction by the bulky tert-butyl substituents [9] [5]. The resulting phenoxy radicals exhibit remarkably low reactivity toward polymer chains, effectively terminating the propagation phase of thermal oxidation [3] [2].
Secondary stabilization occurs through the compound's ability to chelate transition metal ions, particularly iron and copper species that catalyze oxidative degradation [10]. The phenolic hydroxyl group coordinates with metal centers, reducing their catalytic activity and preventing the formation of additional free radicals [11]. This dual-action mechanism significantly enhances the overall stabilization efficiency compared to simpler phenolic compounds [12].
Degradation Process | Key Reactions | Temperature Range (°C) | Energy Barrier (kJ/mol) |
---|---|---|---|
Initiation | RH → R- + H- | 150-300 | 335-390 |
Propagation | R- + O₂ → ROO- | 150-300 | 0-10 |
Termination | ROO- + ROO- → stable products | 150-300 | 0 |
Alkyl Radical Formation | C-H bond cleavage at allylic sites | 180-250 | 350-400 |
Peroxy Radical Formation | Oxygen addition to alkyl radicals | 150-200 | 0-5 |
Hydroperoxide Formation | ROO- + RH → ROOH + R- | 160-280 | 60-80 |
Chain Scission | β-scission of alkyl radicals | 200-300 | 100-150 |
Research demonstrates that 2,6-Di-tert-butyl-4-phenylphenol exhibits superior performance in polyethylene and polypropylene systems compared to conventional antioxidants [13] [14]. The compound maintains its stabilizing activity across a broad temperature range, with optimal effectiveness observed between 150-250°C [12] [15]. Studies using oxidation induction time measurements reveal that the compound extends polymer lifetime by 200-350% in high-density polyethylene applications [16] [17].
The stabilization efficiency correlates directly with the compound's resistance to evaporation and thermal decomposition [12]. Unlike simpler phenolic stabilizers, 2,6-Di-tert-butyl-4-phenylphenol maintains its molecular integrity at processing temperatures, ensuring consistent protection throughout the polymer manufacturing process [14] [18]. This thermal stability stems from the steric protection provided by the tert-butyl groups, which shield the reactive phenolic site from oxidative attack [5] [6].
The combination of 2,6-Di-tert-butyl-4-phenylphenol with ultraviolet stabilizers produces remarkable synergistic effects that exceed the additive performance of individual components [19] [20]. These synergistic interactions arise from complementary mechanisms that address different aspects of photodegradation, creating comprehensive protection against both thermal and photochemical degradation processes [21] [22].
When combined with benzotriazole-type UV absorbers, 2,6-Di-tert-butyl-4-phenylphenol demonstrates synergy factors ranging from 3.2 to 4.8 [20] [23]. The UV absorber prevents photon absorption by the polymer matrix, while the phenolic compound neutralizes any radicals that escape the primary photostabilization mechanism [19] [24]. This dual protection strategy proves particularly effective in the 280-370 nanometer wavelength range, where most polymer degradation occurs [25] [22].
Benzophenone-based UV stabilizers show moderate synergy with 2,6-Di-tert-butyl-4-phenylphenol, with synergy factors of 2.1 to 3.5 [21] [26]. The interaction mechanism involves the benzophenone absorbing UV radiation and dissipating it as heat, while the phenolic compound scavenges any secondary radicals formed during the energy dissipation process [20] [23]. This combination proves especially valuable in applications requiring long-term outdoor exposure [22].
Triazine-based UV stabilizers exhibit the strongest synergistic effects with 2,6-Di-tert-butyl-4-phenylphenol, showing synergy factors of 4.0 to 6.2 [21] [23]. The broad UV absorption range of triazines (280-400 nanometers) complements the radical-scavenging action of the phenolic compound, providing comprehensive protection across the entire damaging UV spectrum [19] [22].
Hindered Amine Light Stabilizers (HALS) produce exceptional synergy with 2,6-Di-tert-butyl-4-phenylphenol, with synergy factors reaching 5.5 to 8.0 [24] [10]. However, research indicates that this combination requires careful optimization to avoid antagonistic effects at certain concentration ratios [10]. The optimal ratio maintains HALS efficiency while maximizing the phenolic compound's radical-scavenging contribution [21] [23].
UV Stabilizer Type | Wavelength Range (nm) | Synergy Factor with Phenolics | Optimal Concentration Ratio | Primary Mechanism |
---|---|---|---|---|
Benzotriazoles | 280-370 | 3.2-4.8 | 1:2-1:3 | UV absorption |
Benzophenones | 280-340 | 2.1-3.5 | 1:1.5-1:2 | UV absorption |
Triazines | 280-400 | 4.0-6.2 | 1:3-1:4 | UV absorption |
HALS | N/A | 5.5-8.0 | 1:4-1:6 | Radical scavenging |
Quenchers | N/A | 2.8-4.1 | 1:2-1:3 | Energy dissipation |
The synergistic photostabilization mechanisms operate through multiple pathways that collectively enhance polymer durability [24] [23]. Primary protection occurs through UV absorption, where specialized stabilizers prevent harmful radiation from reaching the polymer backbone [19] [21]. Secondary protection involves excited-state quenching, where energy absorbed by chromophoric groups is safely dissipated before chemical damage occurs [22] [26].
Tertiary protection mechanisms include radical scavenging, where 2,6-Di-tert-butyl-4-phenylphenol neutralizes any free radicals that escape the primary and secondary protection systems [24] [20]. This multi-layered approach ensures comprehensive protection against photodegradation under various environmental conditions [21] [23].
The molecular-level interactions of 2,6-Di-tert-butyl-4-phenylphenol within copolymer systems involve complex physicochemical processes that determine stabilizer distribution, efficiency, and longevity [27] [28]. These interactions depend on the chemical nature of the copolymer components, their phase behavior, and the stabilizer's compatibility with different polymer segments [29] [30].
The primary interaction mechanisms include hydrogen bonding, van der Waals forces, and hydrophobic interactions between the stabilizer and polymer chains [30] [31]. The tert-butyl groups of 2,6-Di-tert-butyl-4-phenylphenol provide excellent compatibility with hydrophobic polymer segments, while the phenolic hydroxyl group can participate in specific interactions with polar copolymer units [32] [29]. These interactions influence stabilizer migration, distribution, and ultimate effectiveness [33].
Research demonstrates that the stabilizer exhibits preferential partitioning toward specific copolymer phases based on thermodynamic compatibility [28] [34]. In styrene-maleic acid copolymers, ionic interactions dominate the association patterns, while in ethylene-vinyl acetate systems, hydrophobic interactions prevail [27] [32]. This selective partitioning affects both the local concentration of stabilizer and its accessibility to degradation sites [30] [31].
The phase behavior of copolymer systems significantly influences stabilizer effectiveness [27] [33]. In block copolymers, 2,6-Di-tert-butyl-4-phenylphenol tends to segregate to phase boundaries, where it can effectively protect both polymer domains [32] [31]. This interfacial concentration provides optimal protection against oxidative degradation while minimizing stabilizer consumption [28] [34].
Random copolymers show different interaction patterns, with stabilizer distribution depending on the local chemical environment along the polymer chain [29] [33]. The presence of polar comonomers can create favorable interaction sites that enhance stabilizer retention and effectiveness [30]. These molecular-level associations directly impact the overall stabilization performance in complex copolymer formulations [27] [32].
Recent studies reveal that 2,6-Di-tert-butyl-4-phenylphenol can participate in cooperative supramolecular interactions within copolymer systems [34]. These interactions involve the formation of stabilizer clusters or networks that enhance radical-scavenging efficiency through cooperative effects [28] [29]. The stabilizer molecules can form hydrogen-bonded assemblies that exhibit enhanced thermal stability and prolonged activity [30] [33].
The cooperative mechanisms become particularly important in high-performance applications where sustained stabilization is critical [32] [31]. These supramolecular interactions can lead to non-linear stabilization effects, where small increases in stabilizer concentration produce disproportionately large improvements in polymer stability [27] [34].
Aviation fuel systems present unique challenges for stabilization due to the extreme operating conditions and stringent performance requirements [35] [36]. 2,6-Di-tert-butyl-4-phenylphenol serves as a critical component in aviation fuel antioxidant packages, preventing fuel degradation during storage and high-temperature operation [37] [9]. The compound's exceptional thermal stability makes it particularly suitable for jet engines operating at temperatures exceeding 300°C [38] [39].
Field studies of commercial aviation applications demonstrate that fuel systems incorporating 2,6-Di-tert-butyl-4-phenylphenol maintain stability for extended periods under severe conditions [35] [40]. The stabilizer prevents the formation of fuel deposits and gum formation that can compromise engine performance and safety [37]. Long-term storage studies show that treated fuels retain their specifications for periods 200-350% longer than unstabilized controls [36] [38].
The mechanism of fuel stabilization involves preventing the auto-oxidation of hydrocarbon components through radical scavenging and metal chelation [11] [37]. The compound effectively neutralizes peroxy radicals formed during fuel exposure to air and elevated temperatures [9]. Additionally, its metal chelation properties prevent catalytic oxidation promoted by trace metal contamination in fuel systems [41].
High-performance elastomers used in aerospace, automotive, and industrial applications require exceptional thermal and oxidative stability [42] [43]. 2,6-Di-tert-butyl-4-phenylphenol provides crucial protection for elastomer systems operating at elevated temperatures for extended periods [44]. Research demonstrates that elastomers stabilized with this compound maintain their mechanical properties significantly longer than those using conventional stabilizers [42].
The stabilization mechanism in elastomers involves protecting the polymer backbone from thermal-oxidative degradation while maintaining elastomer flexibility and resilience [43]. The compound's compatibility with elastomer matrices ensures uniform distribution and sustained protection throughout the material [42] [44]. Studies show that stabilized elastomers retain 80-90% of their original tensile strength after 1000 hours at 150°C [43].
Dynamic mechanical analysis reveals that 2,6-Di-tert-butyl-4-phenylphenol helps maintain the glass transition temperature and viscoelastic properties of elastomers under thermal stress [42]. This property retention is critical for applications such as seals, gaskets, and vibration dampers that must maintain performance over extended service life [43].
Application | Operating Temperature (°C) | Service Life Extension (%) | Stabilizer Concentration (ppm) | Cost Effectiveness Index |
---|---|---|---|---|
Aviation Fuel Stabilization | 150-300 | 200-350 | 100-500 | 8.5 |
High-Performance Elastomers | 120-200 | 150-280 | 200-800 | 7.2 |
Polyolefin Films | 80-180 | 180-300 | 150-600 | 9.1 |
Cable Insulation | 90-150 | 120-200 | 100-400 | 6.8 |
Automotive Parts | 100-160 | 140-250 | 200-700 | 7.6 |
The implementation of 2,6-Di-tert-butyl-4-phenylphenol in industrial applications provides substantial economic benefits through extended service life and reduced maintenance requirements [35] [42]. Cost-benefit analyses demonstrate that the investment in advanced stabilization systems pays for itself through improved reliability and reduced replacement costs [36] [43]. The compound's high effectiveness at relatively low concentrations makes it economically attractive for high-value applications [38] [44].